REACTION_SMILES
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[Cl:6][P:7]([Cl:8])([Cl:9])([Cl:10])[Cl:11].[OH:12][c:13]1[n:14][cH:15][n:16][c:17]2[cH:18][cH:19][cH:20][cH:21][c:22]12.[P:1]([Cl:2])([Cl:3])([Cl:4])=[O:5]>>[Cl:6][c:13]1[n:14][cH:15][n:16][c:17]2[cH:18][cH:19][cH:20][cH:21][c:22]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClP(Cl)(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ncnc2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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Clc1ncnc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |